Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure that includes a thiophene ring, which is a five-membered ring containing sulfur, and a pyridine ring fused to it.
Preparation Methods
The synthesis of Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as triethylamine and solvents like ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The amino and cyano groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C15H13N3O2S2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 3-amino-2-cyano-6-methyl-4-thiophen-2-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H13N3O2S2/c1-7-10(15(19)20-2)11(8-4-3-5-21-8)12-13(17)9(6-16)22-14(12)18-7/h3-5,11,18H,17H2,1-2H3 |
InChI Key |
LLJQEDQKUZLXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.